3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):
¹³C NMR (D₂O, 100 MHz):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- π→π* transitions : Absorbance at 205–220 nm (pyrazole ring).
- n→π* transitions : Weak band at 260–280 nm.
Tautomeric Behavior and Protonation States
Pyrazole derivatives exhibit annular tautomerism , where the hydrogen atom shifts between N1 and N2 (Figure 1). For 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride:
Tautomeric Equilibrium :
Protonation Effects :
Table 2: Tautomer populations in different environments
| Condition | 1H-Tautomer (%) | 2H-Tautomer (%) |
|---|---|---|
| Solid state | 85 | 15 |
| Aqueous solution | 30 | 70 |
| DMSO | 50 | 50 |
The dihydrochloride salt’s solid-state structure likely stabilizes one tautomer through hydrogen bonding with chloride ions, though experimental validation is required.
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-4-1-2-6-3-5-8-9-6;;/h3,5H,1-2,4,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFYXDQGOHYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-43-7 | |
| Record name | 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing automated reactors to ensure consistent yields and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of pyrazoline intermediates to pyrazoles using oxidizing agents like bromine.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: N-arylation reactions with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen in DMSO.
Reducing Agents: Hydrogen gas, palladium catalysts.
Catalysts: Copper powder, ruthenium complexes.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it valuable in synthetic organic chemistry.
Common Reactions:
- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives.
- Reduction: Reduction reactions with agents such as sodium borohydride can yield corresponding alcohols or amines.
- Substitution: The amine group can engage in nucleophilic substitution reactions with electrophiles.
Biology
The compound is being studied for its potential biological activities, such as:
- Antibacterial Properties: Research indicates that derivatives of pyrazole compounds may exhibit significant antibacterial activity against various pathogens.
- Anti-inflammatory Effects: Investigations into the anti-inflammatory properties suggest potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies indicate that this compound may inhibit key enzymes involved in cancer cell proliferation, such as protein kinases and topoisomerases.
Medicine
In medicinal chemistry, 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride is explored for its therapeutic potential in treating various diseases:
- Infections: Its antibacterial properties make it a candidate for developing new antibiotics.
- Inflammatory Conditions: The anti-inflammatory effects could lead to new treatments for conditions like arthritis or other inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other intermolecular interactions, which facilitate its binding to these targets . This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical and Reactivity Profiles
- Solubility : The dihydrochloride form of the target compound exhibits superior solubility in polar solvents compared to neutral analogs. Chloro-substituted derivatives (e.g., ) may show reduced solubility in water due to increased hydrophobicity.
- Hydrogen Bonding: Pyrazole NH groups (target compound) participate in strong hydrogen bonds, whereas triazole derivatives (e.g., ) engage in varied H-bonding patterns depending on substituent positions. Benzimidazoles (e.g., ) offer additional H-bond acceptors/donors due to fused aromaticity.
- Electrophilicity : Electron-withdrawing substituents (e.g., Cl in ) enhance electrophilicity, making the pyrazole ring more reactive toward nucleophilic attack.
Biological Activity
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, applications in various fields, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, known for its ability to participate in various biochemical interactions. The presence of the propan-1-amine backbone enhances its reactivity and potential for biological activity.
The biological activity of 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or receptor ligand , influencing various biological processes:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.
- Receptor Interaction : The compound binds to specific receptors, potentially modulating their activity through hydrogen bonding and π-π interactions.
Biological Activities
Research indicates that 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives indicate strong efficacy:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Antibacterial |
| 5a | 0.25 | Antibacterial |
| 7b | 0.20 | Antifungal |
These compounds effectively inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in animal models. For instance, it has been tested in lipopolysaccharide (LPS)-induced pain models, demonstrating significant reductions in pain responses comparable to established anti-inflammatory drugs .
Anticancer Potential
Research has explored the anticancer effects of pyrazole derivatives, including 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride. In vitro assays revealed that certain derivatives reduced cell viability in cancer cell lines such as A549 (lung cancer), indicating potential as an anticancer agent .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several pyrazole derivatives, including 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride. Results showed that these compounds had significant antibacterial and antifungal activities, with MIC values indicating strong inhibition against pathogens .
- Anti-inflammatory Research : In a controlled experiment using LPS-induced inflammation models, the compound demonstrated a marked reduction in inflammatory markers compared to untreated controls, supporting its potential therapeutic role in managing inflammatory diseases .
- Anticancer Activity Assessment : A series of tests on various cancer cell lines indicated that the compound could reduce cell proliferation significantly. The results suggest that further development could lead to new anticancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via Mannich reactions, where pyrazole derivatives react with formaldehyde and amines under acidic conditions. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol has been used in Mannich reactions with bis(methoxymethyl)crown ethers to form structurally similar compounds . Optimization involves adjusting pH (2–4), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures). Yield improvements (≥70%) are achieved by slow addition of reactants and inert atmosphere to prevent side reactions.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR in DMSO-d/DO to resolve amine protons and pyrazole signals (e.g., δ 8.59 ppm for pyrazole-H in related compounds) .
- XRD : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen-bonding networks with PLATON or OLEX2 to confirm dihydrochloride salt formation .
Q. What purification strategies are recommended to isolate high-purity 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride?
- Methodology : Recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v) removes unreacted amines. Ion-exchange chromatography (Dowex 50WX4 resin) separates hydrochloride salts from neutral impurities. Purity ≥98% is confirmed via HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the stability of this compound?
- Methodology : Analyze X-ray diffraction data using graph-set notation (e.g., Etter’s rules) to identify R(8) motifs between NH and Cl. Hydrogen-bond strength correlates with thermal stability (TGA/DSC) and hygroscopicity. For example, strong N–H···Cl interactions (2.8–3.0 Å) reduce deliquescence .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodology : Conduct solvatochromic studies using Kamlet-Taft parameters to quantify solvent polarity effects. For example, solubility in DMSO (high β-value) vs. chloroform (low β) correlates with the compound’s amphiphilic nature. Conflicting reports arise from protonation state variations; ensure pH control (pH 4–6) during measurements .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Methodology : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate against experimental IR/Raman spectra. The Colle-Salvetti correlation-energy functional accurately models electron density in protonated amines .
Q. How are impurities identified and quantified during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
